molecular formula C13H13NO B1585710 3-(3-Methoxyphenyl)aniline CAS No. 400748-70-1

3-(3-Methoxyphenyl)aniline

Cat. No. B1585710
M. Wt: 199.25 g/mol
InChI Key: FTMWHDFYWZAJNW-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)aniline (3-MPA) is an aromatic amine compound that has been studied for its various scientific applications. It is a colorless or white crystalline solid that has a melting point of 108-110°C. 3-MPA is used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in the synthesis of other compounds, such as 3-methoxybenzaldehyde and 3-methoxyaniline. In addition, 3-MPA has been studied for its potential applications in the fields of biochemistry and physiology.

Scientific Research Applications

Summary of the Application

3-(3-Methoxyphenyl)aniline is used in the synthesis of m-aryloxy phenols . These compounds have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

Methods of Application or Experimental Procedures

The synthesis of m-aryloxy phenols involves the use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions . Bronsted acid HBr and Lewis acid BBr 3 can coordinate with electron-rich sites in organic compounds and enhance the outcome of organic reactions .

Results or Outcomes

The synthesis methods have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds . In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

2. Synthesis of Aniline-based Triarylmethanes

Summary of the Application

3-(3-Methoxyphenyl)aniline is used in the synthesis of aniline-based triarylmethanes . These compounds are valuable pharmacophores possessing a diversity of biological activities . They are found in natural products and are utilized as versatile compounds for photochromic agents, dyes, fluorescent probes, and are employed as building blocks in synthesis .

Methods of Application or Experimental Procedures

The synthesis of aniline-based triarylmethanes is established through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines using Brönsted acidic ionic liquid as a powerful catalyst . This protocol was successfully performed under metal- and solvent-free conditions .

Results or Outcomes

This methodology gives the corresponding aniline-based triarylmethane products in good to excellent yields (up to 99%) . In addition, alternative aromatic nucleophiles such as phenols and electron-rich arenes were also studied using this useful approach to achieve a diversity of triarylmethane derivatives in high to excellent yields .

3. Synthesis of 2-Substituted Amino-Quinazolin-4(3H)-ones

Summary of the Application

3-(3-Methoxyphenyl)aniline is used in the synthesis of 2-substituted amino-quinazolin-4(3H)-ones . These compounds were tested for their analgesic, anti-inflammatory, and ulcerogenic behavior .

Methods of Application or Experimental Procedures

The synthesis of 2-substituted amino-quinazolin-4(3H)-ones involves reacting the amino group of 2-hydrazino-3-(3-methoxyphenyl)-quinazolin-4(3H)-one with a variety of aldehydes and ketones .

Results or Outcomes

Among the synthesized compounds, some showed promising analgesic and anti-inflammatory activities . Interestingly, the test compounds showed only mild ulcerogenic potential when compared to acetylsalicylic acid .

4. Synthesis of Aniline-based Polyamides

Summary of the Application

3-(3-Methoxyphenyl)aniline is used in the synthesis of aniline-based polyamides . These polymers are useful in several applications for material science . In addition, amino and hydroxy groups on benzene rings of primary aniline- and phenol-based TRAMs can be easily converted into various functional groups that could be precursors for the preparation of diverse TRAMs .

Methods of Application or Experimental Procedures

The synthesis of aniline-based polyamides is established through the polymerization of commercial aldehydes and primary, secondary or tertiary anilines . This protocol was successfully performed under metal- and solvent-free conditions .

Results or Outcomes

This methodology gives the corresponding aniline-based polyamide products in good to excellent yields (up to 99%) . In addition, alternative aromatic nucleophiles such as phenols and electron-rich arenes were also studied using this useful approach to achieve a diversity of polyamide derivatives in high to excellent yields .

5. Synthesis of Bioactive Natural Products and Conducting Polymers

Summary of the Application

3-(3-Methoxyphenyl)aniline is used in the synthesis of bioactive natural products and conducting polymers . Phenol derivatives have high potential as building blocks for the synthesis of these compounds .

Methods of Application or Experimental Procedures

The synthesis of bioactive natural products and conducting polymers involves functionalizing and transforming functional groups around the aromatic ring . Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on these processes .

Results or Outcomes

Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

properties

IUPAC Name

3-(3-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-15-13-7-3-5-11(9-13)10-4-2-6-12(14)8-10/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMWHDFYWZAJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374849
Record name 3-(3-Methoxyphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenyl)aniline

CAS RN

400748-70-1
Record name 3′-Methoxy[1,1′-biphenyl]-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400748-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methoxyphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Nguyen, N German, AM Decker… - Journal of medicinal …, 2017 - ACS Publications
Allosteric modulators of the cannabinoid CB1 receptor have recently been reported as an alternative approach to modulate the CB1 receptor for therapeutic benefits. In this study, we …
Number of citations: 23 pubs.acs.org
M Bollenbach, S Nemska, P Wagner, G Camelin… - Molecules, 2021 - mdpi.com
Mitogen- and Stress-Activated Kinase 1 (MSK1) is a nuclear kinase, taking part in the activation pathway of the pro-inflammatory transcription factor NF-kB and is demonstrating a …
Number of citations: 2 www.mdpi.com

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